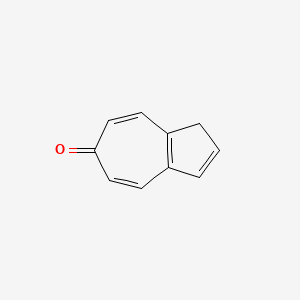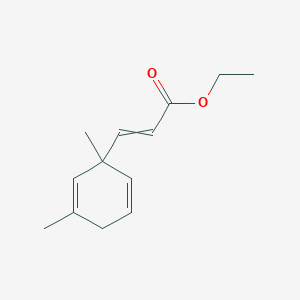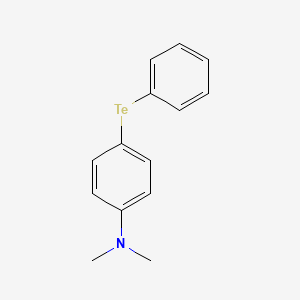
Benzenamine, N,N-dimethyl-4-(phenyltelluro)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a benzenamine moiety
Métodos De Preparación
The synthesis of Benzenamine, N,N-dimethyl-4-(phenyltelluro)- typically involves the reaction of N,N-dimethylaniline with a tellurium-containing reagent. One common method is the reaction of N,N-dimethylaniline with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species. The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form tellurium hydrides using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group attached to the tellurium atom can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-dimethyl-4-(phenyltelluro)- involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. Additionally, the compound can generate reactive oxygen species, which can modulate cell signaling pathways and induce oxidative stress.
Comparación Con Compuestos Similares
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- can be compared with other organotellurium compounds such as:
Benzenamine, N,N-dimethyl-4-(phenylazo)-: This compound contains an azo group instead of a tellurium atom and has different chemical properties and applications.
Benzenamine, N,N-dimethyl-4-nitro-: This compound contains a nitro group and is used in different types of chemical reactions and applications.
Benzenamine, N,4-dimethyl-: This compound lacks the tellurium atom and has different reactivity and applications.
Propiedades
Número CAS |
63212-67-9 |
|---|---|
Fórmula molecular |
C14H15NTe |
Peso molecular |
324.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-phenyltellanylaniline |
InChI |
InChI=1S/C14H15NTe/c1-15(2)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clave InChI |
ZEVXOLKPYIGETM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
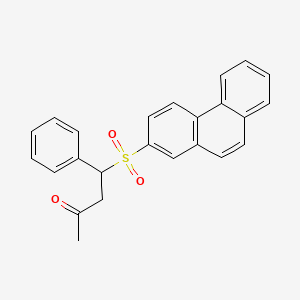
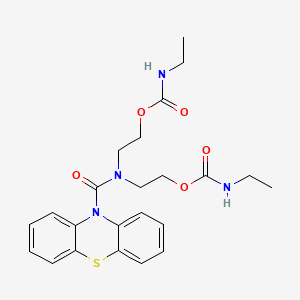
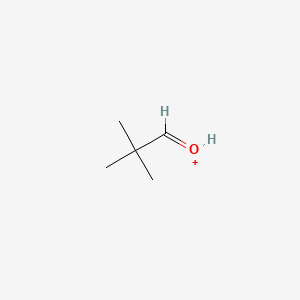
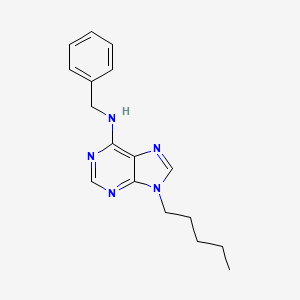
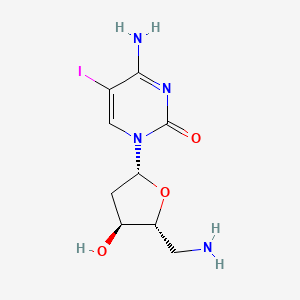

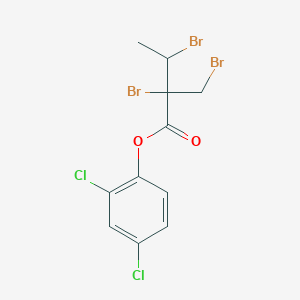
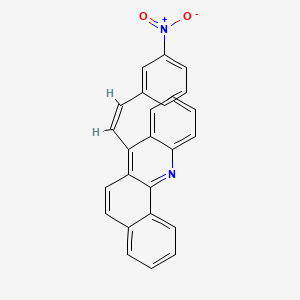
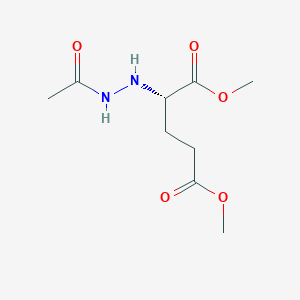
![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
